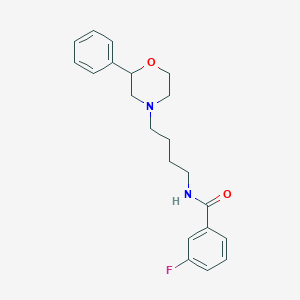

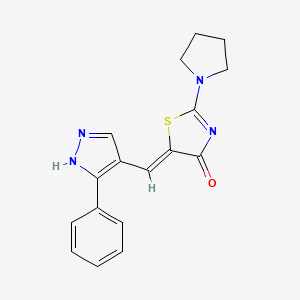

3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds, including 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one, can be optimized by adjusting the ratio of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .Scientific Research Applications

Antibacterial Activity

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one has been explored as a potential antibacterial agent . Researchers have screened this compound in vitro against both Gram-positive and Gram-negative bacteria. Its profound antimicrobial activity suggests promise for combating bacterial infections.

Anticancer Potential

The quinazoline-4(3H)-one ring system, to which our compound belongs, has been associated with diverse pharmacodynamic effects. Quinazoline derivatives exhibit antitumor properties, acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers, including breast, ovarian, colon, and prostate cancers. Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), serve as potent lipophilic DHFR inhibitors with remarkable anticancer activity .

Anti-inflammatory Properties

Quinazoline derivatives, including our compound, have demonstrated anti-inflammatory effects. These properties make them interesting candidates for managing inflammatory conditions and related diseases .

Antidiabetic Applications

Given the diverse pharmacological activities of quinazoline derivatives, it’s worth investigating their impact on diabetes. Antidiabetic effects could involve glucose regulation, insulin sensitivity, or other mechanisms.

Mechanism of Action

While the specific mechanism of action for 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one is not explicitly stated in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .

Safety and Hazards

The safety data sheet for a similar compound, 3-(Benzothiazol-2-yl)benzoicacid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made, and the future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJUQVJLSQUYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)

![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)

![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)

![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)